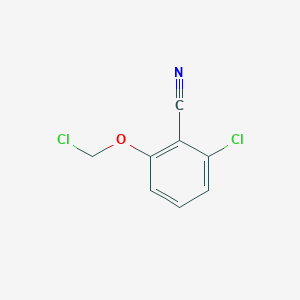
2-Chloro-6-(chloromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group and a chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-chloro-6-hydroxybenzonitrile using thionyl chloride or phosphorus oxychloride to introduce the chloromethoxy group . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as aluminum chloride, can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-Chloro-6-(chloromethoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the chloromethoxy group.
2-Chloro-6-methylbenzonitrile: Contains a methyl group instead of a chloromethoxy group.
2-Chloro-6-fluorobenzonitrile: Contains a fluorine atom instead of a chloromethoxy group.
Uniqueness: The chloromethoxy group, in particular, can participate in various chemical transformations, making this compound versatile for synthetic applications .
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-6-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2 |
InChI Key |
MRALSGYUKVBWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



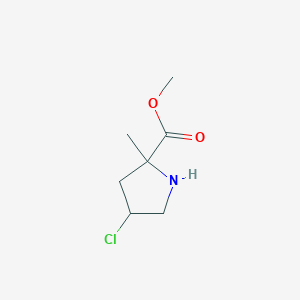
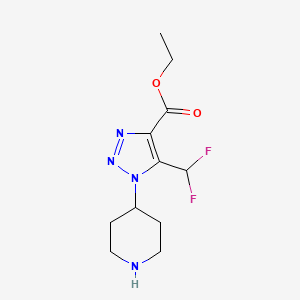
methanol](/img/structure/B13185422.png)

![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)

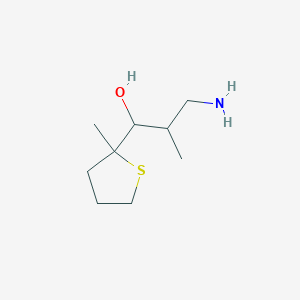
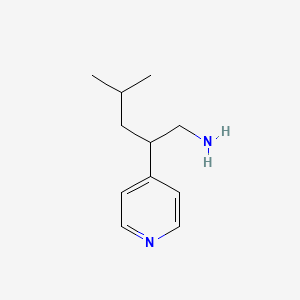

![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)

